

# Technical Characterization Guide: (2-Amino-4-methylpentyl)(methyl)amine

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## Compound of Interest

Compound Name: (2-Amino-4-methylpentyl)  
(methyl)amine  
CAS No.: 1248719-57-4  
Cat. No.: B3225398

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## Structural Logic & Synthesis Context

To accurately interpret spectroscopic data, one must understand the molecular connectivity and stereochemical environment. This molecule possesses a primary amine at the chiral center (C2) and a secondary

-methylamine at the terminus (C1).

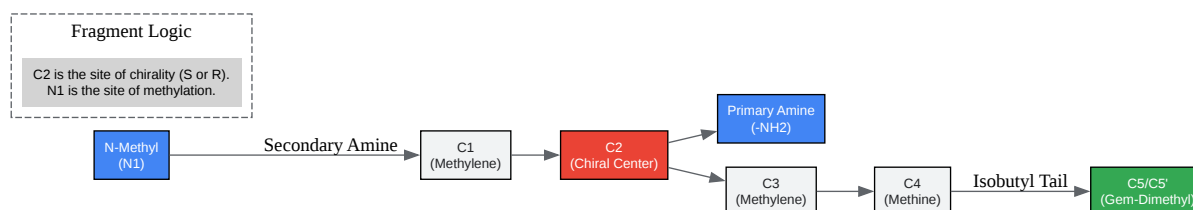
IUPAC Name:

,4-dimethylpentane-1,2-diamine Molecular Formula:

Molecular Weight: 130.23 g/mol [1]

## Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment in this guide.



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Figure 1: Connectivity map highlighting the leucine-derived backbone and amine functionalities.

## Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming molecular weight and analyzing the diamine substitution pattern. Due to the presence of two basic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the preferred method.

## Ionization & Molecular Ion

- Method: ESI-MS (Positive Mode)
- Solvent: Methanol/Water + 0.1% Formic Acid
- Observed Ion:

at  $m/z$  131.2

## Fragmentation Pathway (MS/MS)

The fragmentation of aliphatic diamines is driven by

-cleavage adjacent to the nitrogen atoms.

- Primary

-Cleavage (C1-C2 Bond): The most chemically labile bond is between the C1 methylene and the C2 chiral center. Cleavage here generates a stabilized iminium ion from the

-methyl terminus.

- Fragment:

- m/z:44.05 (Dominant Base Peak)

- Secondary

-Cleavage (C2-C3 Bond): Cleavage on the isobutyl side.

- Fragment:

- m/z:87.1

- Loss of Ammonia: Characteristic of primary amines.

- Transition:

(

)

## MS Data Summary Table

m/z (Calculated)	Ion Identity	Mechanism	Relative Intensity (Est.)
131.2		Protonated Molecular Ion	20-40%
114.2		Neutral Loss of Ammonia	10-15%
87.1		-cleavage (Loss of Isobutyl)	30-50%
44.0		-cleavage (N-Methylformaldiminium )	100% (Base Peak)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the "Leucine-like" aliphatic region and the specific shifts caused by the 1,2-diamine motif.

Solvent Selection:

is standard. However,

or

may be used to suppress exchangeable protons (

), simplifying the coupling patterns.

### NMR Characterization (400 MHz, )

The spectrum is divided into three zones: the aliphatic isobutyl tail (upfield), the

-methyl singlet, and the deshielded protons adjacent to nitrogen.

### Key Diagnostic Signals:

- The Isobutyl Doublet (

0.90): A strong doublet integrating to 6H confirms the isopropyl terminus.

- The N-Methyl Singlet (

2.42): A sharp singlet integrating to 3H. This is the most reliable handle for quantification.

- The C1 Methylene (

2.35 - 2.55): These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C2, often appearing as an ABX system or multiplet.

## NMR Assignment Table

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Note
0.90 - 0.94	Doublet ( Hz)	6H	C5, C5' ( )	Terminal methyls (Isobutyl)
1.20 - 1.35	Multiplet	2H	C3 ( )	Methylene (Leucine sidechain)
1.65 - 1.75	Multiplet	1H	C4 ( )	Methine (Isobutyl)
2.42	Singlet	3H		Diagnostic N-Methyl
2.38 - 2.55	Multiplet (dd)	2H	C1 ( )	Adjacent to secondary amine
2.85 - 2.95	Multiplet	1H	C2 ( )	Chiral Center ( to )
1.5 - 2.0	Broad Singlet	3H		Exchangeable (disappears in )

## NMR Characterization (100 MHz, )

The carbon spectrum provides confirmation of the backbone skeleton.

## NMR Assignment Table

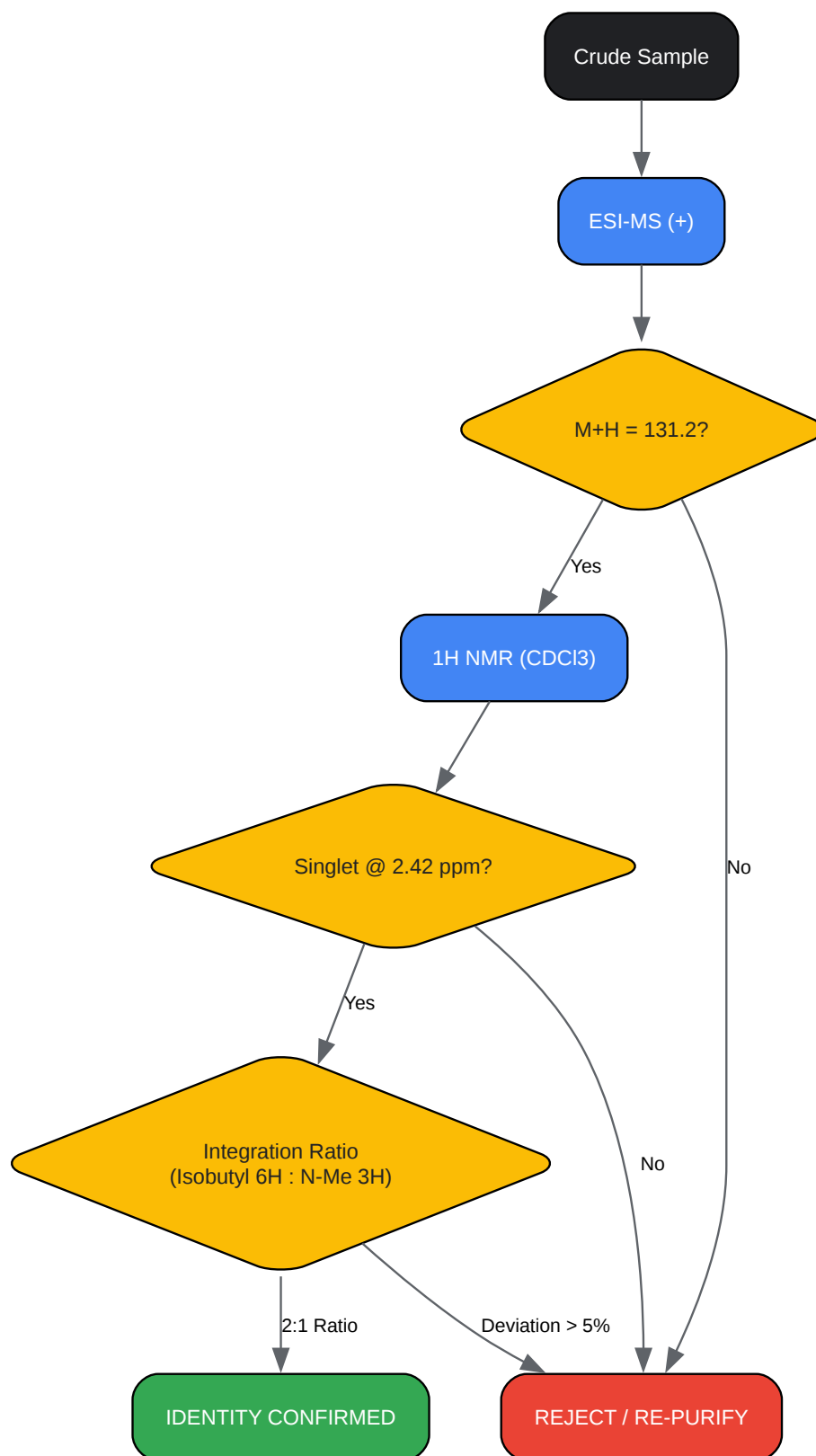
Chemical Shift ( , ppm)	Carbon Type	Assignment	Note
22.1, 23.4		C5, C5'	Gem-dimethyls (often distinct)
24.8		C4	Isobutyl methine
36.5			N-Methyl carbon
44.5		C3	Methylene bridge
48.8		C2	Chiral center (attached to )
57.2		C1	Methylene (attached to )

## Experimental Validation Workflow

To ensure the identity of the synthesized or purchased material, the following self-validating workflow is recommended.

## Purity & Identity Logic Diagram

This workflow integrates the spectroscopic data into a decision tree for lot release.



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Figure 2: Quality Control Decision Tree for **(2-Amino-4-methylpentyl)(methyl)amine**.

## Protocol: Derivatization for HPLC (Optional)

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is ineffective. For precise purity determination, derivatization is required.

- Reagent: Benzoyl Chloride or FMOC-Cl.
- Condition: React sample in dilute NaOH or Carbonate buffer.
- Detection: The resulting bis-amide (or carbamate) will be UV active (254 nm).
- Shift: The derivatization will shift the  
  
protons significantly downfield in NMR if post-reaction analysis is performed.

## References

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - General Rules for Aliphatic Amine Fragmentation. U.S. Department of Commerce.[2][3] [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for diamine NMR shift prediction).
- PubChem. (2024).[4][5] Compound Summary for CID 116949398 (  
,4-dimethylpentane-1,2-diamine). National Center for Biotechnology Information. [[Link](#)][5]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules for 1,2-diamines).

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## Sources

- 1. (2-amino-4-methylpentyl)(methyl)amine | 1248719-57-4 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 2-Amino-4-methylpyrimidine [[webbook.nist.gov](https://webbook.nist.gov)]
- 3. 2-Hexanamine, 4-methyl- [[webbook.nist.gov](https://webbook.nist.gov)]
- 4. 1-N,1-N-diethyl-2,2-dimethylpentane-1,4-diamine | C<sub>11</sub>H<sub>26</sub>N<sub>2</sub> | CID 55254791 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. 1-N,4-N-dimethylpentane-1,4-diamine | C<sub>7</sub>H<sub>18</sub>N<sub>2</sub> | CID 116949398 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Characterization Guide: (2-Amino-4-methylpentyl)(methyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3225398/docs#technical-characterization-guide-2-amino-4-methylpentyl-methyl-amine>]

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